

(4-Ethoxy-2-methoxyphenyl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Ethoxy-2-methoxyphenyl)boronic acid
Cat. No.:	B1419816

[Get Quote](#)

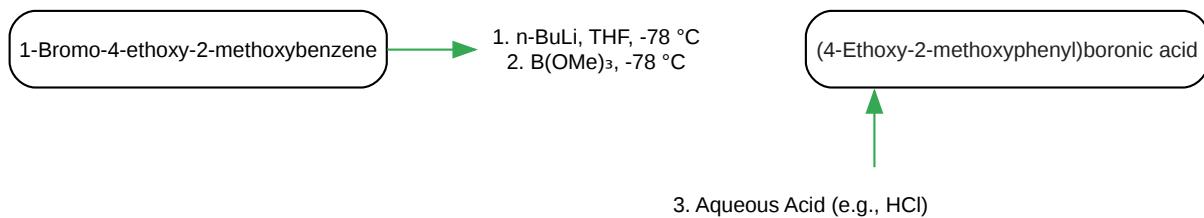
An In-depth Technical Guide to **(4-Ethoxy-2-methoxyphenyl)boronic acid** for Advanced Research and Drug Development

Abstract

(4-Ethoxy-2-methoxyphenyl)boronic acid is a key organoboron compound utilized extensively as a building block in modern organic synthesis. Its structural features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, quality control, and core applications, with a focus on the Suzuki-Miyaura coupling reaction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful application in synthesis. **(4-Ethoxy-2-methoxyphenyl)boronic acid** is a solid at room temperature, possessing a unique combination of electron-donating methoxy and ethoxy groups that influence its reactivity.^[1] These substituents can modulate the electronic nature of the phenyl ring, impacting its performance in cross-coupling reactions.


The precise molecular weight is a critical parameter for stoichiometric calculations in reaction design. The molecular formula of **(4-Ethoxy-2-methoxyphenyl)boronic acid** is C₉H₁₃BO₄, corresponding to a molecular weight of approximately 196.01 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ BO ₄	[1] [2]
Molecular Weight	196.01 g/mol	[2] [3]
CAS Number	1207443-48-8	[1] [2]
Appearance	Solid	[1]
Purity (Typical)	≥96-97%	[1] [2]

Synthesis of **(4-Ethoxy-2-methoxyphenyl)boronic acid**

The synthesis of arylboronic acids is a well-established field, with the most common methods involving the reaction of an organometallic species (like a Grignard or organolithium reagent) with a borate ester.[\[4\]](#) The following protocol describes a representative synthesis pathway starting from a suitable halogenated precursor.

Causality of Experimental Design: The choice of an organolithium pathway, initiated by lithium-halogen exchange or direct metallation, is driven by its efficiency at low temperatures, which prevents side reactions. The use of strictly anhydrous conditions is paramount because organometallic intermediates are highly reactive towards protic sources like water, which would quench the reaction. The borate ester (e.g., trimethyl borate) serves as the electrophilic source of boron. The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent unwanted side reactions. Acidic workup is required to hydrolyze the initially formed boronate complex to the desired boronic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **(4-Ethoxy-2-methoxyphenyl)boronic acid**.

Step-by-Step Synthesis Protocol

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting material, 1-bromo-4-ethoxy-2-methoxybenzene (1.0 eq).
- Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the aryllithium species.
- Borylation: Add trimethyl borate (B(OMe)₃, ~1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.
- Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching & Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (1 M).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

- **Washing & Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization or column chromatography.^[5]

Quality Control and Analytical Characterization

Ensuring the purity and identity of **(4-Ethoxy-2-methoxyphenyl)boronic acid** is critical for its use in drug development, where impurities can have significant consequences. Arylboronic acids can be challenging to analyze due to their propensity for dehydration to form boroxine anhydrides or hydrolysis if handled as their corresponding esters.^[6]

Trustworthiness through Self-Validation: A robust analytical protocol validates the material's identity and purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Due to the potential for on-column degradation, method development is crucial.^[7] A reversed-phase method using a C18 column with a mobile phase containing a buffer at high pH can sometimes offer better stability and peak shape.^[6] Sample preparation should ideally use an aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.^[6]

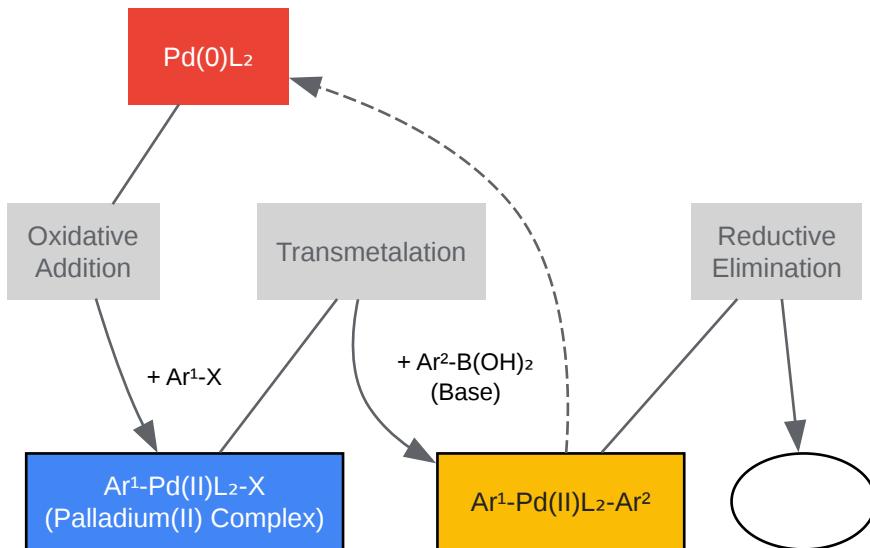
Analytical QC Protocol: Reversed-Phase HPLC

- **Sample Preparation:** Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of acetonitrile (aprotic diluent).
- **HPLC System:** A standard HPLC system with a UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- **Mobile Phase A:** Water with 0.1% Formic Acid.
- **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid.
- **Gradient:** Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm.

- Analysis: The retention time and peak purity are used to determine the quality of the material against a reference standard.

Analytical Data	Representative Value/Observation
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.5-7.8 (m, 1H), 6.5-6.7 (m, 2H), 4.1 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H). (Note: B(OH) ₂ protons may be broad or not observed).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 165, 162, 135, 110, 105, 98, 64, 55, 15. (Note: Carbon attached to boron may not be observed due to quadrupolar relaxation).
LC-MS (ESI+)	[M+H] ⁺ calculated for C ₉ H ₁₄ BO ₄ : 197.09.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction


The paramount application of **(4-Ethoxy-2-methoxyphenyl)boronic acid** in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.^{[8][9][10]} This Nobel Prize-winning reaction forges a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.^[8] It is one of the most powerful and versatile tools for constructing biaryl scaffolds, which are privileged structures in many pharmaceuticals.^[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving three key steps:^{[9][10][11]}

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.^[9] This is often the rate-limiting step of the cycle.
- Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.^[12]

- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond of the product (Ar^1-Ar^2). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Reaction

This protocol describes the coupling of **(4-Ethoxy-2-methoxyphenyl)boronic acid** with a generic aryl bromide.

- Vessel Preparation: To a reaction vial or flask, add **(4-Ethoxy-2-methoxyphenyl)boronic acid** (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.02-0.05 eq).[13]
- Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

- Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Impurity Profile and Control Strategies

A critical consideration in drug development is the control of impurities. For reactions involving boronic acids, residual starting material can be a concern. Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), necessitating their control to very low levels in active pharmaceutical ingredients (APIs).[\[14\]](#)

Control Strategies:

- Deboronation: The C-B bond can be cleaved under certain conditions (protodeboronation), especially for sterically hindered or electron-rich systems.[\[4\]](#)[\[14\]](#) This can be promoted by extending reaction times under basic conditions or by treatment with aqueous hydroxide.[\[4\]](#)
- Scavenging: Specific resins, such as those with diethanolamine functional groups (DEAM-PS), can be used to scavenge excess boronic acid from the reaction mixture.[\[4\]](#)[\[14\]](#)
- Purification: Basic washes of an organic solution of the final product can help remove the acidic boronic acid.[\[14\]](#) Careful crystallization of the final compound is often the most effective method for purging residual boronic acid.[\[4\]](#)

Safety, Handling, and Storage

(4-Ethoxy-2-methoxyphenyl)boronic acid should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[\[3\]](#)

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[\[3\]](#)

Conclusion

(4-Ethoxy-2-methoxyphenyl)boronic acid is a versatile and powerful reagent for the synthesis of complex organic molecules. Its utility is centered on its role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with robust analytical controls and impurity mitigation strategies, enables researchers and drug development professionals to leverage this building block to its full potential in the creation of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. achmem.com [achmem.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs yonedalabs.com

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- To cite this document: BenchChem. [(4-Ethoxy-2-methoxyphenyl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-molecular-weight\]](https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com